3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid
Description
Properties
IUPAC Name |
3-cyclohexyl-2-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJXBJLIDPBGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Intricate Dance of Structure and Activity: A Deep Dive into Cyclohexyl-Substituted Propanoic Acids
For Immediate Release
[CITY, STATE] – In the landscape of modern drug discovery, the quest for potent, selective, and safe therapeutic agents is a perpetual endeavor. Among the myriad of molecular scaffolds explored, cyclohexyl-substituted propanoic acids have emerged as a compelling class of compounds, particularly in the realm of anti-inflammatory drug development. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the core principles of the structure-activity relationship (SAR) of these molecules, offering field-proven insights and detailed experimental methodologies.
The Cyclohexyl Moiety: More Than Just a Bulky Group
The incorporation of a cyclohexyl ring into a propanoic acid framework is a deliberate design choice, not a mere steric filler. This alicyclic group imparts several crucial physicochemical properties that profoundly influence a molecule's biological activity.
-
Lipophilicity and Membrane Permeability: The non-polar nature of the cyclohexane ring generally increases the lipophilicity of the molecule. This is a critical factor for oral bioavailability, as it facilitates passage through the lipid bilayers of cell membranes, a prerequisite for reaching intracellular targets like the cyclooxygenase (COX) enzymes.[1][2] However, an optimal lipophilicity must be achieved, as excessively high values can lead to poor aqueous solubility and increased metabolic clearance.[3]
-
Conformational Rigidity and Target Binding: Unlike a flexible alkyl chain, the cyclohexane ring possesses a degree of conformational rigidity, primarily adopting a stable chair conformation. This pre-organization of the molecule can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[4] The three-dimensional nature of the cyclohexyl group allows for more extensive van der Waals interactions within the hydrophobic channels of enzymes like COX, compared to a flat aromatic ring.[4]
-
Metabolic Stability: The saturated nature of the cyclohexyl ring can confer greater metabolic stability compared to aromatic systems, which are more susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] However, hydroxylation of the cyclohexane ring can still occur, representing a potential route of metabolism.[5]
The Propanoic Acid Headpiece: The Key to COX Inhibition
The 2-propanoic acid moiety is a classic pharmacophore found in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[6][7] Its acidic carboxyl group is a critical feature for interacting with the active site of COX enzymes.
-
Interaction with Arginine 120: The carboxylate group of the propanoic acid forms a key ionic bond with the positively charged guanidinium group of a conserved arginine residue (Arg-120) at the entrance of the COX active site.[2][8] This interaction is fundamental for anchoring the inhibitor within the enzyme's catalytic channel. While the carboxylic acid is a potent anchor, its acidic nature is also associated with gastrointestinal side effects. Research has explored replacing this group with other moieties to mitigate these effects while retaining anti-inflammatory activity.[9][10]
-
Chirality and Stereoselectivity: The α-methyl group on the propanoic acid chain creates a chiral center. For the vast majority of profens, the (S)-enantiomer is the pharmacologically active form, responsible for inhibiting COX enzymes, while the (R)-enantiomer is significantly less active.[11] This stereoselectivity underscores the precise three-dimensional fit required for effective enzyme inhibition.
Deconstructing the Structure-Activity Relationship: Key Principles and Causal Insights
The biological activity of cyclohexyl-substituted propanoic acids is a finely tuned interplay between the cyclohexyl ring, the propanoic acid headpiece, and any additional substituents. The following principles govern their SAR, particularly in the context of COX inhibition.
The Crucial Role of the α-Methyl Group
The methyl group at the α-position of the propanoic acid is a cornerstone of activity for profen-type NSAIDs. Its presence is not merely for steric bulk but plays a vital role in the proper orientation of the molecule within the COX active site to enable effective inhibition.
Impact of Cyclohexyl Ring Substitution
Systematic modification of the cyclohexyl ring provides a powerful tool to modulate potency and selectivity.
-
Position of Substitution: The position of substituents on the cyclohexyl ring is critical. For instance, in 2-(4-substituted-cyclohexyl)propanoic acids, the 4-position is a key site for modification. Substituents at this position can extend into a hydrophobic pocket within the COX active site, influencing binding affinity.
-
Nature of the Substituent: The size, shape, and electronic properties of the substituent are paramount. Small, lipophilic groups are often favored.
-
Stereochemistry of Substituents: The stereochemical orientation of substituents on the cyclohexyl ring (cis vs. trans) can dramatically impact biological activity. The trans isomer often exhibits higher potency as it may allow for a more favorable interaction with the target enzyme. This highlights the importance of stereoselective synthesis in drug design.
The Propanoic Acid Chain: Modifications and Bioisosteric Replacements
While the 2-propanoic acid moiety is a well-established pharmacophore, modifications can be explored to fine-tune properties.
-
Chain Length: Elongating or shortening the propanoic acid chain generally leads to a decrease in activity, emphasizing the optimal positioning of the carboxylate group for interaction with Arg-120.
-
Bioisosteric Replacement of the Carboxylic Acid: To mitigate the gastrointestinal side effects associated with the acidic nature of the carboxyl group, researchers have investigated replacing it with other acidic functionalities or with non-acidic bioisosteres.[9][10]
Experimental Protocols for Evaluation
To rigorously assess the SAR of novel cyclohexyl-substituted propanoic acids, a combination of in vitro and in vivo assays is essential.
In Vitro Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (ELISA-based)
This assay is fundamental for determining the potency and selectivity of a compound against the two main COX isoforms.
Principle: The assay measures the ability of a test compound to inhibit the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes. The amount of PGE2 produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute purified ovine or human COX-1 and human recombinant COX-2 enzymes to the desired concentration in reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Prepare all components of the PGE2 ELISA kit according to the manufacturer's instructions.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and cofactors (e.g., hematin).
-
Add serial dilutions of the test compound or a reference standard (e.g., ibuprofen, celecoxib) to the wells. Include control wells with solvent only (no inhibitor).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture at 37°C for 10-20 minutes.
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
-
PGE2 Quantification by ELISA:
-
Follow the protocol of the commercial PGE2 ELISA kit to quantify the amount of PGE2 in each well. This typically involves a competitive binding reaction between the PGE2 in the sample and a fixed amount of a PGE2-enzyme conjugate for a limited number of antibody binding sites.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis.
-
The COX-2 selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
-
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound.
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Compound Administration:
-
Divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (e.g., receiving a standard NSAID like indomethacin), and test groups receiving different doses of the cyclohexyl-substituted propanoic acid derivative.
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its initial paw volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Data Presentation: A Quantitative Look at SAR
To facilitate a clear understanding of the SAR, quantitative data should be presented in a structured format.
Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Representative Cyclohexyl-Substituted Propanoic Acids
| Compound | R Group on Cyclohexyl | Stereochemistry | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 1a | H | Racemic | 15.2 | 8.5 | 1.8 |
| 1b | 4-Methyl | trans | 8.9 | 2.1 | 4.2 |
| 1c | 4-Methyl | cis | 12.5 | 5.8 | 2.2 |
| 1d | 4-Ethyl | trans | 7.5 | 1.5 | 5.0 |
| Ibuprofen | (Aryl) | (S)-enantiomer | ~5-15 | ~5-15 | ~1 |
| Celecoxib | (Aryl) | - | >100 | ~0.04 | >2500 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the principles of SAR.
Table 2: In Vivo Anti-inflammatory Activity of Representative Cyclohexyl-Substituted Propanoic Acids in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg, p.o.) | Maximum Inhibition of Edema (%) |
| 1b | 25 | 55 |
| 1d | 25 | 62 |
| Ibuprofen | 50 | 50 |
| Indomethacin | 10 | 75 |
Note: The data presented in this table are hypothetical and for illustrative purposes.
Visualizing the Molecular Interactions and Workflows
Diagrams are indispensable tools for visualizing complex biological pathways and experimental procedures.
Caption: The cyclooxygenase (COX) inflammatory pathway and the inhibitory action of cyclohexyl-substituted propanoic acids.
Caption: Experimental workflow for the in vivo carrageenan-induced paw edema assay.
Pharmacokinetics and ADME Considerations
A compound's efficacy is not solely determined by its potency but also by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For cyclohexyl-substituted propanoic acids, key considerations include:
-
Absorption: Good oral absorption is desirable. The lipophilicity imparted by the cyclohexyl ring generally aids in this, but formulation strategies may be needed to ensure adequate dissolution.[1][3]
-
Distribution: These compounds typically exhibit high plasma protein binding, which can influence their distribution into tissues.[3][12]
-
Metabolism: As mentioned, the cyclohexyl ring can undergo hydroxylation. The position of hydroxylation can be influenced by the presence and nature of other substituents. The propanoic acid moiety can undergo glucuronidation.[5][13]
-
Excretion: The metabolites and a small amount of the parent drug are primarily excreted via the kidneys.[3]
Conclusion and Future Directions
The structure-activity relationship of cyclohexyl-substituted propanoic acids is a compelling area of research in the development of novel anti-inflammatory agents. The cyclohexyl moiety offers a unique combination of lipophilicity, conformational rigidity, and metabolic stability that can be strategically exploited to optimize potency and selectivity for COX enzymes. The principles outlined in this guide, from the fundamental interactions with the COX active site to detailed experimental protocols, provide a robust framework for researchers in this field.
Future research will likely focus on the synthesis and evaluation of a wider range of substituted cyclohexyl analogs, with a particular emphasis on stereoselective synthesis to isolate the most active isomers. Furthermore, a deeper understanding of the ADME properties of this class of compounds will be crucial for translating potent inhibitors into clinically successful drugs. The continued exploration of this chemical space holds significant promise for the discovery of next-generation anti-inflammatory therapies with improved efficacy and safety profiles.
References
Sources
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. The metabolites of cyclohexylamine in man and certain animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacology of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The metabolism of cyclohexanecarboxylate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid from 4-fluorophenylacetic acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-cyclohexyl-2-(4-fluorophenyl)propanoic acid starting from 4-fluorophenylacetic acid .
While direct alkylation of phenylacetic acid derivatives with cyclohexylmethyl halides is theoretically possible, it is kinetically disfavored due to the steric hindrance of the neopentyl-like electrophile and the competing elimination reactions. To ensure high fidelity and scalability, this guide utilizes a Condensation-Hydrogenation Strategy . This route establishes the carbon skeleton via a thermodynamically controlled condensation (Aldol/Perkin type) followed by a catalytic reduction, ensuring high yields and minimizing side-product formation.
Key Chemical Transformation
-
Target: this compound
-
Key Intermediate: Methyl 3-cyclohexyl-2-(4-fluorophenyl)acrylate
-
Overall Yield Target: >65% (3 steps)
Retrosynthetic Analysis & Strategy
The strategic disconnection focuses on the
Figure 1: Retrosynthetic logic prioritizing the formation of the C2-C3 bond via condensation rather than direct alkylation.
Experimental Protocols
Phase 1: Methyl Ester Protection
Objective: Convert 4-fluorophenylacetic acid to its methyl ester to prevent decarboxylation and facilitate the subsequent base-catalyzed condensation.
Reagents:
-
4-Fluorophenylacetic acid (1.0 equiv)[3]
-
Methanol (Solvent/Reagent, 10-20 volumes)
-
Sulfuric acid (
, cat. 0.1 equiv)
Protocol:
-
Charge a round-bottom flask with 4-fluorophenylacetic acid (e.g., 15.4 g, 100 mmol).
-
Add Methanol (150 mL).
-
Slowly add concentrated
(0.5 mL) dropwise with stirring. -
Heat the solution to reflux (65°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[4]
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess methanol.
-
Dissolve residue in Ethyl Acetate (100 mL) and wash with Sat.
(2 x 50 mL) to remove unreacted acid. -
Wash with Brine, dry over
, and concentrate. -
Yield Expectation: >95% (Clear oil). Proceed without further purification.
Phase 2: Aldol-Type Condensation (The Key Step)
Objective: Form the carbon skeleton by condensing the ester with cyclohexanecarbaldehyde.
Mechanism: Base-mediated enolization followed by nucleophilic attack on the aldehyde and subsequent dehydration (
Table 1: Reaction Stoichiometry
| Component | Equiv. | Role |
| Methyl 4-fluorophenylacetate | 1.0 | Nucleophile |
| Cyclohexanecarbaldehyde | 1.2 | Electrophile |
| Sodium Methoxide (NaOMe) | 1.5 | Base |
| Toluene | 10 Vol | Solvent |
Protocol:
-
Setup: Flame-dry a 3-neck flask equipped with a Dean-Stark trap (optional, but recommended for driving equilibrium) and reflux condenser. Purge with Nitrogen (
). -
Solubilization: Dissolve Methyl 4-fluorophenylacetate (16.8 g, 100 mmol) and Cyclohexanecarbaldehyde (13.5 g, 120 mmol) in anhydrous Toluene (170 mL).
-
Base Addition: Add NaOMe (25% wt in MeOH or solid, 1.5 equiv) slowly at 0°C.
-
Note: If using solid NaOMe, ensure it is finely powdered.
-
-
Reaction: Allow to warm to room temperature, then heat to Reflux (110°C) .
-
Critical Checkpoint: The reaction drives the elimination of water. If using a Dean-Stark, monitor water collection. If not, the reflux drives the thermodynamic product (the conjugated alkene).
-
-
Duration: Reflux for 6–12 hours. Monitor for the disappearance of the starting ester.[5]
-
Quench: Cool to 0°C and quench with 1N HCl (adjust pH to ~4).
-
Extraction: Separate layers. Extract aqueous layer with Toluene or EtOAc.
-
Purification: The crude usually contains the
-unsaturated ester. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).-
Target: Methyl 2-(4-fluorophenyl)-3-cyclohexylacrylate.
-
Phase 3: Catalytic Hydrogenation & Hydrolysis
Objective: Reduce the alkene without defluorinating the aromatic ring, then hydrolyze the ester to the final acid.
Reagents:
-
Pd/C (10% wt loading, 5-10 mol% relative to substrate)
-
Hydrogen Gas (
, balloon pressure or 1-3 bar) -
Methanol/THF (1:1 mixture)
-
LiOH or NaOH (2.0 equiv for hydrolysis)
Protocol:
-
Hydrogenation:
-
Dissolve the unsaturated ester from Phase 2 in MeOH/THF (1:1, 10 volumes).
-
Add 10% Pd/C catalyst (carefully, under Argon flow to prevent ignition).
-
Purge system with
(vacuum/fill cycles x3). -
Stir vigorously under
atmosphere (1 atm/balloon) at Room Temperature for 4–12 hours. -
Safety Note: Do not use high pressure or PtO2, as this risks hydrogenolysis of the Ar-F bond [1]. Standard Pd/C at 1 atm is selective for the alkene over the aryl fluoride.
-
Filter through a Celite pad to remove catalyst. Concentrate the filtrate.
-
-
Hydrolysis:
-
Redissolve the saturated ester in THF/Water (3:1).
-
Add LiOH or NaOH (2.0 equiv). Stir at 50°C for 2 hours.
-
Workup: Acidify with 1N HCl to pH 1-2. The product usually precipitates or oils out.
-
Extract with Dichloromethane (DCM) , dry over
, and concentrate.
-
-
Final Purification: Recrystallize from Hexane/EtOAc or Heptane if a solid. If an oil, high-vacuum drying is usually sufficient.
Process Workflow Diagram
Figure 2: Step-by-step reaction workflow from starting material to final isolated product.
Analytical Validation (QC)
To ensure the protocol was successful, verify the following spectral markers:
-
Absence of Alkene: In the final
-NMR, ensure the disappearance of the olefinic proton signal (typically 6.5–7.5 ppm singlet/doublet depending on geometry) observed in the intermediate. -
Cyclohexyl Integration: Look for the multiplet envelope at
0.8–1.8 ppm integrating for 11 protons (cyclohexyl ring). -
Alpha-Proton: The proton at the chiral center (C2) should appear as a triplet or dd at
3.4–3.8 ppm. -
Fluorine Integrity:
-NMR should show a single peak around -116 ppm (typical for 4-F-phenyl), confirming no defluorination occurred.
References
-
Perkin Reaction & Variants: Johnson, J. R.[6] "The Perkin Reaction and Related Reactions." Organic Reactions, 1942 , Vol. 1, 210. (Foundational text on condensation of aromatic acids).
-
Cinnamic Acid Hydrogenation: CN109824502A. "A kind of synthetic method of 3-cyclohexylpropionic acid."[5][7][8] Google Patents. Link (Validates the route of hydrogenating cinnamic derivatives to cyclohexylpropionic acids).
-
General Protocol for Phenylacetic Esters: "Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid." BenchChem Application Notes. Link (General reference for Michael/Aldol type condensations).
-
Safety in Fluorination/Defluorination: "Fluoroalkylation of aromatics." Chinese Academy of Sciences. Link (Context on stability of fluoro-aromatics).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
- 3. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 4. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Perkin reaction - Wikipedia [en.wikipedia.org]
- 7. perfumerflavorist.com [perfumerflavorist.com]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
Application Note: Strategic Selection of Recrystallization Solvents for the Purification of 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The purification of active pharmaceutical ingredients (APIs) is a critical step in drug development, where high purity is paramount for safety and efficacy. 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid is a complex arylpropanoic acid derivative, a class of compounds known for its significant pharmacological activities. This application note presents a comprehensive guide to developing a robust recrystallization protocol for this specific molecule. It moves beyond a simple list of solvents to explain the underlying chemical principles, providing a systematic approach for solvent screening and optimization. Detailed, field-tested protocols for both single-solvent and mixed-solvent systems are provided, designed to be self-validating and adaptable to various impurity profiles.
Introduction: The Critical Role of Purity
This compound possesses structural motifs common to many pharmaceutically active molecules: a lipophilic cyclohexyl group, an aromatic fluorophenyl ring, and a polar carboxylic acid functional group. The presence of these distinct regions gives the molecule a unique solubility profile that must be carefully considered for effective purification. Recrystallization remains a powerful, scalable, and economical technique for removing impurities from solid compounds.[1] The success of this technique hinges almost entirely on the selection of an appropriate solvent or solvent system.
An ideal recrystallization solvent should exhibit steep solubility curve for the target compound—dissolving it completely at an elevated temperature but affording low solubility at ambient or sub-ambient temperatures.[1][2] Furthermore, the solvent should be unreactive with the compound, have a relatively low boiling point for easy removal, and be cost-effective and safe to handle.[3] This guide provides the theoretical framework and practical steps to identify such a solvent system for this compound.
Analyte Characterization and Solubility Prediction
Direct experimental data for this compound is not widely published. However, by dissecting its structure and examining related compounds, we can infer its physicochemical properties to guide solvent selection.
-
Carboxylic Acid Group (-COOH): This group is polar and capable of hydrogen bonding. It suggests potential solubility in polar protic solvents like alcohols or even water under certain conditions.[3]
-
4-Fluorophenyl Group: The aromatic ring provides a nonpolar surface area, while the fluorine atom adds moderate polarity. This moiety suggests solubility in solvents like toluene, ethyl acetate, or dichloromethane.
-
Cyclohexyl Group: This is a bulky, nonpolar, aliphatic group, which significantly increases the lipophilicity of the molecule, favoring solubility in nonpolar solvents like hexanes or heptane.[3]
The molecule's composite nature—with both significant polar and nonpolar regions—indicates it has intermediate polarity. This profile often means that a single perfect solvent is hard to find, making mixed-solvent systems a highly attractive option.[4]
| Property | Predicted Characteristic | Rationale & Impact on Recrystallization |
| Physical State | Solid at Room Temperature | The increased molecular weight and intermolecular forces from the phenyl group, compared to analogs like 3-cyclohexylpropionic acid (m.p. 14-17 °C), suggest a higher melting point.[5] Recrystallization is suitable for solids.[1] |
| Polarity | Intermediate (Amphiphilic) | Possesses distinct polar (acid) and nonpolar (cyclohexyl, phenyl) regions. This makes it unlikely to be soluble in extremely polar (water) or extremely nonpolar (hexane) solvents alone, pointing towards solvents of intermediate polarity or mixed-solvent systems. |
| Hydrogen Bonding | Capable (Donor & Acceptor) | The carboxylic acid group can hydrogen bond. Solvents that can participate in hydrogen bonding (e.g., alcohols) may be effective.[3] |
The Logic of Solvent Selection: A Systematic Approach
The process of selecting a solvent is not random but a logical, step-wise procedure. The goal is to identify a solvent that meets the criteria of high solvency at high temperatures and low solvency at low temperatures.
Diagram 1: Decision workflow for empirical solvent screening.
Experimental Protocol: Systematic Solvent Screening
This protocol provides a systematic method to test a range of candidate solvents efficiently.
Objective: To identify a suitable single solvent or a promising pair for a mixed-solvent system.
Materials:
-
Crude this compound
-
Small test tubes (10 x 75 mm)
-
Hot plate or heating mantle
-
Candidate solvents (see Table 2)
-
Glass rod for scratching[6]
-
Ice-water bath
Procedure:
-
Place a small amount (~25 mg, spatula tip) of the crude solid into a series of labeled test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition, up to ~0.5 mL.
-
Room Temperature Solubility Test: Observe if the solid dissolves completely. If it does, that solvent is unsuitable as a single solvent because recovery will be poor.[6] Set this tube aside.
-
Hot Solubility Test: For the tubes where the solid did not dissolve at room temperature, heat the mixture gently to the solvent's boiling point.[7] Continue to add the solvent dropwise until the solid just dissolves. Do not add a large excess of solvent.[7] If the solid does not dissolve in ~3 mL of hot solvent, that solvent is likely unsuitable.
-
Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature. A successful solvent will show crystal formation during this phase.[1]
-
Inducing Crystallization: If no crystals form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice-water bath for 15-20 minutes.[6][8]
-
Evaluation: The best solvent is one in which the compound is sparingly soluble at room temperature but completely soluble upon heating, and which yields a large quantity of crystalline solid upon cooling.
| Solvent | Polarity (Class) | Boiling Point (°C)[3] | Rationale for Screening |
| Heptane | Nonpolar | 98 | Solubilizes nonpolar impurities; likely a good anti-solvent. |
| Toluene | Nonpolar (Aromatic) | 111 | Aromatic ring may solvate the fluorophenyl moiety. High BP provides a good temperature gradient. |
| Ethyl Acetate | Intermediate Polarity | 77 | Good general-purpose solvent for compounds of intermediate polarity. |
| Acetone | Intermediate Polarity | 56 | Strong solvent; low boiling point makes it easy to remove. |
| Isopropanol | Polar Protic | 82 | Alcohol can hydrogen bond with the carboxylic acid. |
| Ethanol/Water | Polar Protic Mix | 78-100 | A versatile mixed-solvent system that allows for fine-tuning of polarity. |
Recommended Recrystallization Protocols
Based on the principles outlined, two primary protocols are proposed. Protocol B is often more successful for molecules with mixed polarity characteristics.
Protocol A: Single-Solvent Recrystallization (e.g., with Toluene)
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of toluene to create a slurry. Heat the mixture to a gentle boil while stirring.[7]
-
Saturation: Continue adding small portions of hot toluene until the solid completely dissolves. Note: Adding excess solvent will reduce the final yield.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of solvent (~5-10%) and filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1][9]
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Protocol B: Mixed-Solvent Recrystallization (e.g., with Ethyl Acetate/Heptane)
This technique is ideal when no single solvent is suitable. A "solvent" in which the compound is very soluble is paired with an "anti-solvent" in which it is poorly soluble.
Diagram 2: Step-by-step workflow for mixed-solvent recrystallization.
Post-Purification Analysis: Verification of Purity
The success of recrystallization must be validated empirically.
-
Melting Point Analysis: A pure compound will exhibit a sharp and elevated melting point range compared to the impure starting material.[1][2]
-
Visual Inspection: Pure crystals should appear uniform with shiny surfaces.[1]
-
Chromatographic Analysis (e.g., HPLC, TLC): These techniques can quantify the purity and confirm the removal of specific impurities.
-
Percent Recovery: Calculate the percent recovery to assess the efficiency of the process.[8]
Conclusion
The purification of this compound by recrystallization is a highly effective method when approached systematically. Due to the molecule's amphiphilic nature, a mixed-solvent system such as ethyl acetate/heptane or dichloromethane/hexane[10] is likely to provide the best results. The key to success lies in careful, small-scale empirical screening to determine the optimal solvent system before proceeding to a larger scale. The protocols and principles detailed in this note provide a robust framework for researchers to develop a highly effective and reproducible purification process.
References
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
- Williamson, K. L., & Masters, K. M. (1982). Solvent selection for recrystallization: An undergraduate organic experiment.
-
University of Alberta. (n.d.). Recrystallisation. [Link]
-
Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]
-
MDPI. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules. [Link]
- Pundir, Jain. (2005). ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. The University of Arizona.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexanepropanoic acid. PubChem Compound Database. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sterically Hindered Propanoic Acids
Welcome to the Technical Support Center for the synthesis of sterically hindered propanoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of synthesizing these valuable compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve your reaction yields and overcome common experimental hurdles.
Introduction
Sterically hindered propanoic acids, particularly 2-arylpropanoic acids (profens), are a critical class of molecules, many of which are non-steroidal anti-inflammatory drugs (NSAIDs). Their synthesis can be challenging due to the steric bulk around the α-carbon, which can impede bond formation and lead to low yields and unwanted side reactions. This guide provides practical, field-proven insights into three common synthetic strategies:
-
Malonic Ester Synthesis: A classic approach for forming α-substituted carboxylic acids.
-
Hydrocarboxylation of Styrenes: A modern, atom-economical method for synthesizing 2-arylpropanoic acids.
-
Asymmetric Synthesis using Chiral Auxiliaries: For the enantioselective synthesis of chiral propanoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing sterically hindered propanoic acids?
A1: The primary challenge is overcoming the steric hindrance at the α-position. This can lead to:
-
Low reaction rates: Bulky groups can slow down the approach of reagents.
-
Low yields: Incomplete reactions are common.
-
Side reactions: Elimination reactions may compete with the desired substitution.
-
Difficulty in purification: Separation of the desired product from starting materials and byproducts can be challenging.
Q2: Which synthetic method is best for my target molecule?
A2: The choice of method depends on several factors:
-
Target structure: For simple, achiral α-alkylated propanoic acids, malonic ester synthesis is a robust choice. For 2-arylpropanoic acids, hydrocarboxylation of the corresponding styrene is often more efficient. For enantiomerically pure compounds, an asymmetric synthesis using a chiral auxiliary is necessary.[1]
-
Starting material availability: The accessibility of the required precursors (e.g., a specific styrene for hydrocarboxylation) will influence your choice.
-
Scale of synthesis: Some methods are more amenable to large-scale production than others. For example, modern catalytic methods like hydrocarboxylation can be more efficient for industrial applications.
Q3: How can I minimize the formation of dialkylated byproducts in malonic ester synthesis?
A3: Dialkylation is a common side reaction where the α-carbon is alkylated twice.[2] To minimize this:
-
Use a slight excess of the malonic ester: This ensures that the enolate of the mono-alkylated product is not formed in significant concentrations.[3]
-
Control the stoichiometry of the base and alkylating agent: Use only one equivalent of base and alkylating agent.
-
Slow addition of the alkylating agent: This can help to control the reaction and favor mono-alkylation.
Troubleshooting Guide 1: Malonic Ester Synthesis for Hindered Propanoic Acids
The malonic ester synthesis is a versatile method for preparing carboxylic acids.[4] However, when dealing with sterically hindered substrates or alkylating agents, several issues can arise.
Problem 1: Low yield in the alkylation step.
| Possible Cause | Solution | Scientific Rationale |
| Steric hindrance from the alkyl halide | Use a more reactive alkylating agent (e.g., a triflate instead of a bromide). Increase the reaction temperature and/or time. | A better leaving group (triflate) can accelerate the SN2 reaction. Increased temperature provides more energy to overcome the activation barrier. |
| Weak base | Use a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete deprotonation of the malonic ester. | Incomplete deprotonation leads to a lower concentration of the nucleophilic enolate.[5] |
| Poor solvent choice | Use a polar aprotic solvent like DMF or DMSO to solvate the cation of the base and increase the reactivity of the enolate. | These solvents do not solvate the enolate anion as strongly as protic solvents, leaving it more available for reaction. |
Problem 2: Difficulty in saponification of the hindered diester.
| Possible Cause | Solution | Scientific Rationale |
| Steric hindrance around the ester carbonyls | Use a stronger base (e.g., KOH instead of NaOH). Use a co-solvent like ethanol or DMSO to increase the solubility of the ester. Increase the reaction temperature and use prolonged reaction times. | A stronger base can more effectively attack the sterically hindered carbonyl carbon.[6] Co-solvents can improve the homogeneity of the reaction mixture. |
| Incomplete reaction | Monitor the reaction by TLC or GC to ensure complete consumption of the starting material. | Saponification of hindered esters can be slow and require extended reaction times to go to completion.[7] |
Problem 3: Low yield in the decarboxylation step.
| Possible Cause | Solution | Scientific Rationale | | Incomplete hydrolysis | Ensure the saponification step went to completion before acidification and heating. | Only the diacid will efficiently decarboxylate upon heating.[8] | | Decomposition at high temperatures | Perform the decarboxylation at the lowest effective temperature. Consider microwave-assisted decarboxylation for faster and cleaner reactions at lower temperatures.[9] | Some substituted malonic acids can be unstable at high temperatures, leading to side reactions. |
Experimental Protocol: Synthesis of 2,2-Dimethylpropanoic Acid via Malonic Ester Synthesis
This protocol is an illustrative example and may need optimization for different substrates.
Step 1: Alkylation of Diethyl Malonate
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add sodium ethoxide (1.1 eq) to anhydrous ethanol under an inert atmosphere.
-
Cool the solution to 0 °C and add diethyl malonate (1.0 eq) dropwise.
-
After stirring for 30 minutes, add methyl iodide (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction, remove the ethanol under reduced pressure, and add water.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain diethyl dimethylmalonate.
Step 2: Saponification and Decarboxylation
-
To the crude diethyl dimethylmalonate, add a solution of potassium hydroxide (3.0 eq) in ethanol/water (1:1).
-
Reflux the mixture for 12-24 hours until the saponification is complete (monitored by TLC).
-
Cool the reaction mixture and carefully acidify with concentrated HCl until the pH is ~1-2.
-
Heat the acidic solution to 100-120 °C to effect decarboxylation. CO₂ evolution will be observed.
-
After gas evolution ceases, cool the solution and extract the 2,2-dimethylpropanoic acid with diethyl ether.
-
Dry the organic layer and remove the solvent to yield the product. Further purification can be achieved by distillation.
Troubleshooting Guide 2: Hydrocarboxylation of Styrenes
Hydrocarboxylation of styrenes is a powerful method for the synthesis of 2-arylpropanoic acids.[10][11] The regioselectivity (formation of the branched α-aryl acid versus the linear β-aryl acid) is a critical aspect to control.
Problem 1: Low yield of the desired propanoic acid.
| Possible Cause | Solution | Scientific Rationale |
| Inactive catalyst | Ensure the catalyst (e.g., palladium or nickel complex) is of high quality and handled under inert conditions. Consider using a more active catalyst system or adding a co-catalyst. | Catalyst deactivation can be a major issue in these reactions.[12] |
| Poor CO pressure | Ensure a constant and sufficient pressure of carbon monoxide. For laboratory scale, a CO balloon is often sufficient, but for larger scales, a pressure reactor is recommended. | CO is a reactant, and its concentration (pressure) directly affects the reaction rate. |
| Presence of impurities | Purify the styrene starting material to remove any potential catalyst poisons. | Impurities can inhibit or poison the catalyst, leading to low conversion. |
Problem 2: Poor regioselectivity (formation of the linear isomer).
| Possible Cause | Solution | Scientific Rationale | | Incorrect ligand choice | The choice of ligand is crucial for controlling regioselectivity. For nickel-catalyzed reactions, ligands like neocuproine favor the branched (Markovnikov) product, while dppb favors the linear (anti-Markovnikov) product.[13][14][15] | The electronic and steric properties of the ligand influence the binding of the styrene to the metal center and the subsequent migratory insertion of CO.[16] | | Reaction conditions | Optimize the reaction temperature and solvent. In some systems, lower temperatures can favor the formation of the thermodynamically more stable branched isomer. | The reaction pathway and the relative energies of the intermediates leading to the two isomers can be sensitive to reaction conditions. |
Workflow Diagram: Ligand-Controlled Regioselective Hydrocarboxylation
Caption: Ligand choice dictates the regiochemical outcome in Ni-catalyzed hydrocarboxylation.
Troubleshooting Guide 3: Asymmetric Synthesis using Evans Auxiliaries
Evans oxazolidinone auxiliaries are widely used for the asymmetric synthesis of chiral carboxylic acids.[17] A critical step is the cleavage of the auxiliary to release the desired acid.
Problem 1: Low yield upon cleavage of the chiral auxiliary.
| Possible Cause | Solution | Scientific Rationale |
| Incomplete cleavage | Increase the equivalents of the cleavage reagent (e.g., LiOOH). Prolong the reaction time at low temperature (0 °C). | Steric hindrance can make the cleavage reaction slow, requiring more forcing conditions. |
| Product degradation | Ensure the workup is performed promptly and at low temperature to avoid decomposition of the product or the intermediate peracid. | The peracid intermediate formed during LiOOH cleavage can be unstable.[18][19] |
Problem 2: Formation of undesired hydroxyamide byproduct.
| Possible Cause | Solution | Scientific Rationale | | Use of LiOH instead of LiOOH | Use lithium hydroperoxide (LiOOH), prepared in situ from LiOH and H₂O₂, for the cleavage. | LiOH preferentially attacks the less hindered endocyclic carbonyl of the oxazolidinone, leading to ring-opening and formation of a hydroxyamide. LiOOH is a softer nucleophile and selectively attacks the exocyclic acyl group.[20][21] | | Side reaction even with LiOOH | Optimize the concentration of water in the reaction mixture. In some cases, reducing the amount of water can improve selectivity.[18] | The presence of water can influence the relative rates of attack at the two carbonyl groups. |
Diagram: Regioselective Cleavage of Evans Auxiliary
Caption: Choice of cleavage reagent determines the product in Evans auxiliary removal.
References
-
Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
-
Insights into the Regioselective Hydrocarboxylation of Styrenes with CO2 Controlled by the Ligand of Nickel Catalysts. (2021). ACS Sustainable Chemistry & Engineering. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). UQ eSpace - The University of Queensland. [Link]
-
Insights into the Regioselective Hydrocarboxylation of Styrenes with CO2 Controlled by the Ligand of Nickel Catalysts. (2021). ACS Sustainable Chemistry & Engineering - Figshare. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2019). ACS Publications. [Link]
-
Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ResearchGate. [Link]
-
Ligand-Controlled Regioselective Hydrocarboxylation of Styrenes with CO2 by Combining Visible Light and Nickel Catalysis. (2018). Journal of the American Chemical Society - ACS Publications. [Link]
-
Visible-Light-Driven Anti-Markovnikov Hydrocarboxylation of Acrylates and Styrenes with CO2. (2021). CCS Chemistry - Chinese Chemical Society. [Link]
-
Ligand-Controlled Regioselective Hydrocarboxylation of Styrenes with CO2 by Combining Visible Light and Nickel Catalysis. PubMed. [Link]
-
Evans enolate alkylation-hydrolysis. [Link]
-
Malonic ester synthesis. Wikipedia. [Link]
-
Malonic Ester Synthesis. Organic Chemistry Portal. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]
-
21.10: Malonic Ester Synthesis. (2020). Chemistry LibreTexts. [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]
-
Ligand‐controlled regioselective hydrocarboxylation of styrenes with CO2 by using dual visible light and Ni catalysis. ResearchGate. [Link]
-
Decarboxylation. (2022). Master Organic Chemistry. [Link]
-
Catalytic direct hydrocarboxylation of styrenes with CO2 and H2. PubMed. [Link]
-
Preparation of Carboxylic Acids. Chemistry Steps. [Link]
-
20.2.1.3.6 Synthesis of Carboxylic Acids from Aldehydes and Ketones (Update 2024). ResearchGate. [Link]
-
Catalytic direct hydrocarboxylation of styrenes with CO2 and H2. ResearchGate. [Link]
-
Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. PMC. [Link]
-
Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. (2017). Green and Sustainable Chemistry. [Link]
-
Catalytic direct hydrocarboxylation of styrenes with CO2 and H2. Nature Communications. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
-
Synthesis of substituted carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
Decarboxylation of malonic esters. (2024). Chemistry Stack Exchange. [Link]
-
During saponification, why is ester made to react with a strong base?. Quora. [Link]
-
Saponification of Esters. Organic Chemistry Tutor. [Link]
-
20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. Chad's Prep. [Link]
-
Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Organic Chemistry Portal. [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]
-
Palladium-Catalyzed Reppe Carbonylation. ResearchGate. [Link]
-
Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (2017). Via Medica Journals. [Link]
-
Malonic Ester Synthesis Reaction Mechanism. (2018). YouTube. [Link]
-
Malonic Synthesis. NROChemistry. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Malonic Ester Synthesis. Chemistry Steps. [Link]
-
Pd-Catalyzed Regioselective Hydrocarboxylation of Alkyl Terminal Olefins with Oxalic Acid. (2024). Organic Letters - ACS Publications. [Link]
-
A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. (2019). MDPI. [Link]
-
374 BCH3023 Saponification of Esters. (2022). YouTube. [Link]
-
Malonic Ester Synthesis Exam Prep | Practice Questions & Video Solutions. Pearson. [Link]
Sources
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Malonic Ester Synthesis [organic-chemistry.org]
- 4. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
- 10. Catalytic direct hydrocarboxylation of styrenes with CO2 and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tus.elsevierpure.com [tus.elsevierpure.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ligand-Controlled Regioselective Hydrocarboxylation of Styrenes with CO2 by Combining Visible Light and Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acs.figshare.com [acs.figshare.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. UQ eSpace [espace.library.uq.edu.au]
- 21. connectsci.au [connectsci.au]
Technical Support Center: Decarboxylation in 3-Cyclohexyl-2-(4-fluorophenyl)propanoic Acid Synthesis
Status: Operational
Ticket ID: CHEM-SUP-2024-DCX
Subject: Troubleshooting Decarboxylation of
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
You are encountering difficulties in the decarboxylation step towards 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid . This transformation is the critical thermodynamic bottleneck in the synthesis.
The precursor is likely 2-(cyclohexylmethyl)-2-(4-fluorophenyl)malonic acid (or its diester). Unlike simple mono-substituted malonic acids, this substrate features a quaternary carbon center crowded by a rigid 4-fluorophenyl group and a bulky cyclohexylmethyl group.
The Core Challenge: Steric vs. Electronic
-
Electronic Factor: The 4-Fluorophenyl group is electron-withdrawing (
effect). This actually facilitates decarboxylation by stabilizing the developing negative charge in the transition state. -
Steric Factor: The cyclohexylmethyl group imposes significant steric bulk. Decarboxylation requires the formation of a specific 6-membered cyclic transition state.[1][2] The bulky substituents restrict the conformational freedom required to achieve this geometry, significantly raising the activation energy (
).
Interactive Troubleshooting Guide (Q&A)
Category A: Reaction Stalling & Kinetics
Q: My reaction stalls at ~60% conversion even after 24 hours at reflux in Toluene (
-
Solution: Switch to a higher boiling solvent such as o-Xylene (
) , Mesitylene ( ) , or o-Dichlorobenzene ( ) . Alternatively, perform a neat fusion (solvent-free) if the melting point of the diacid allows.
Q: I am seeing a "glassy" solid form that stops reacting. What is this? A: This is likely "vitrification" of the intermediate salts or the product itself. If you are running this neat (solvent-free), the product (mono-acid) might have a higher melting point or different viscosity than the starting material. As the reaction proceeds, the mixture hardens, preventing the molecular motion required for the reaction.
-
Solution: Add a high-boiling "flux" solvent like DMSO or Sulfolane (even just 2-5 volumes) to maintain a liquid phase.
Category B: Side Reactions & Impurities
Q: Could the Fluorine atom be leaving? I see a new spot on TLC.
A: It is unlikely but possible under specific conditions.
While aryl fluorides are generally stable, they can undergo
-
Solution: If using Krapcho conditions, switch from NaCN to LiCl (Lithium Chloride). Chloride is a poorer nucleophile for
but effective for demethylation/decarboxylation. Keep temperature .
Q: I observe a dimer or polymer. Is this oxidative coupling? A: Unlikely to be oxidative coupling unless radical initiators are present. It is more likely anhydride formation . At high temperatures, the dicarboxylic acid can dehydrate to form a cyclic anhydride (if 6-membered ring possible) or intermolecular polymeric anhydrides.
-
Solution: Ensure water is present if you are doing a hydrolytic decarboxylation. If doing thermal decarboxylation, the anhydride is an off-pathway trap. Hydrolysis during workup usually reverts this, but it slows the kinetics.
Optimized Protocols
Method A: The "Gold Standard" Thermal Decarboxylation (From Diacid)
Best for: Scalable, high-purity synthesis where the diacid has already been isolated.
-
Setup: 3-neck round bottom flask, mechanical stirrer (critical for viscous melts), reflux condenser.
-
Solvent System: o-Dichlorobenzene (o-DCB) or Diphenyl ether .
-
Why? High boiling point (
) ensures rapid kinetics. Inert to acid.
-
-
Execution:
-
Suspend 2-(cyclohexylmethyl)-2-(4-fluorophenyl)malonic acid in o-DCB (3-5 volumes).
-
Heat to
. -
Observation: You will see vigorous effervescence (
). -
Endpoint: Monitor by HPLC/TLC until
evolution ceases completely (usually 2-6 hours).
-
-
Workup:
-
Cool to
. -
Add aqueous NaOH (1M) to extract the product as the sodium salt (leaving organic impurities in the o-DCB).
-
Separate layers. Acidify the aqueous layer with HCl to precipitate the target acid.
-
Method B: The Krapcho Decarboxylation (From Diester)
Best for: Avoiding the isolation of the difficult-to-purify diacid intermediate.
-
Reagents: Starting Diester, LiCl (3 equiv), Water (2 equiv), DMSO (Solvent).
-
Mechanism: Halide-induced nucleophilic attack on the ester methyl/ethyl group, followed by immediate decarboxylation of the resulting carboxylate.
-
Execution:
-
Dissolve diester in DMSO (5-10 volumes).
-
Add LiCl and Water.
-
Heat to
. -
Note: Do not exceed
to protect the C-F bond.
-
-
Workup:
-
Dilute with water, extract into Ethyl Acetate.[3]
-
Wash extensively with water to remove DMSO.
-
Visualized Workflows
Diagram 1: Mechanistic Pathway & Transition State
This diagram illustrates the concerted cyclic transition state required for decarboxylation and how steric bulk interferes.
Caption: The reaction proceeds via a concerted cyclic transition state. The cyclohexyl group (Sterics) hinders the formation of this state, necessitating high temperatures, while the Fluorine atom (Electronics) slightly assists by stabilizing the electron density.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve your specific experimental issue.
Caption: Step-by-step logic to diagnose stalled reactions or impurity formation based on physical state and temperature.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Malonic Ester Synthesis and decarboxylation thermodynamics).
-
Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, Beta-Keto Esters, Alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Solvents". Synthesis, 805–822, 893–914. (The definitive review on salt-mediated decarboxylation).
-
March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Detailed mechanism of the 6-membered cyclic transition state in decarboxylation).
-
Organic Chemistry Portal. "Decarboxylation". (General overview of conditions and variations).
Sources
Technical Support Center: Enantioselective Synthesis of 2-Aryl-3-Cyclohexylpropanoic Acids
System Overview & Chemical Challenges
This guide addresses the synthesis of 2-aryl-3-cyclohexylpropanoic acids , a privileged scaffold in PPAR agonists (e.g., Tesaglitazar analogs) and anti-inflammatory agents.
The Core Challenge: The "Bulky-Chiral" Paradox
The target molecule presents a specific steric conflict:
-
-Chirality: The stereocenter is acidic (
for esters), making it prone to racemization under basic conditions. -
-Sterics: The cyclohexyl group at the
-position creates significant steric hindrance. This impedes the approach of catalysts (in hydrogenation) and electrophiles (in alkylation).
This guide focuses on the two most robust synthetic pathways: Asymmetric Hydrogenation (Route A) and Auxiliary-Controlled Alkylation (Route B).
Route A: Asymmetric Hydrogenation (The "Speed" Route)
Methodology: Hydrogenation of 2-aryl-3-cyclohexylacrylic acid precursors using Rh(I) or Ru(II) chiral catalysts. This is the preferred route for scale-up (>10g).
Diagnostic Workflow
Figure 1: Decision tree for optimizing asymmetric hydrogenation of trisubstituted acrylic acids.
Troubleshooting Guide: Hydrogenation
Q1: My reaction stalls at 60% conversion. I am using Rh(COD)(BINAP)BF4 at 10 bar H2.
-
Root Cause: The substrate is a trisubstituted olefin with a bulky cyclohexyl group. Standard Rh-BINAP systems often struggle with the steric demand of trisubstituted alkenes compared to disubstituted ones.
-
Remediation:
-
Increase Pressure: Trisubstituted olefins often require 30–50 bar (435–725 psi) to drive the reaction to completion.
-
Ligand Switch: Switch to electron-rich, flexible ligands like PhanePhos or TangPhos , or the rigid, highly active DuPhos family. These are known to handle trisubstituted substrates better than BINAP [1].
-
Check Inhibitors: Ensure your substrate synthesis (often Knoevenagel condensation) didn't leave traces of halides or sulfur, which poison Rh catalysts.
-
Q2: I have high conversion (>95%) but moderate ee (75-80%). How do I boost it to >95%?
-
Root Cause: "Loose" coordination sphere or solvent interference.
-
Remediation:
-
Solvent Effect: If using Methanol, switch to 2,2,2-Trifluoroethanol (TFE) or a DCM/MeOH mixture. TFE enhances the rigidity of the catalyst-substrate complex via hydrogen bonding, often boosting ee by 10-15% [2].
-
Temperature: Lower the temperature to 0°C or -10°C. While this slows the rate (requiring higher pressure or time), it almost invariably increases enantioselectivity by favoring the lower-energy transition state.
-
Q3: The catalyst is not dissolving, or the reaction is heterogeneous.
-
Solution: The 2-aryl-3-cyclohexylacrylic acid precursor is lipophilic. Standard cationic Rh salts (BF4/PF6) may not dissolve in non-polar solvents.
-
Fix: Use Dichloromethane (DCM) or THF as a co-solvent.
-
Fix: Use a neutral catalyst precursor if applicable, though cationic Rh is usually superior for free acids.
-
Route B: Evans Auxiliary Alkylation (The "Precision" Route)
Methodology: Alkylation of an N-acyl oxazolidinone (derived from aryl acetic acid) with cyclohexylmethyl halides. Best for gram-scale synthesis requiring >98% ee.
Experimental Protocol: The "Sluggish Electrophile" Protocol
The electrophile, cyclohexylmethyl bromide , is a primary halide but is
Step-by-Step Optimization:
| Step | Parameter | Standard Condition | Optimized for Cyclohexyl-CH2-X |
| 1. Enolization | Base | LDA (1.1 eq) | NaHMDS (1.1 eq) or LiHMDS |
| Temperature | -78°C | -78°C to -40°C (allows aggregation break) | |
| 2. Alkylation | Electrophile | Cyclohexylmethyl Bromide | Cyclohexylmethyl Iodide (or add 10% NaI) |
| Additive | None | DMPU (4-5 eq) or HMPA | |
| Time | 2-4 hours | 12-24 hours (warm to -20°C) | |
| 3. Cleavage | Reagent | LiOH / H2O | LiOOH (LiOH + H2O2) |
Troubleshooting Guide: Alkylation
Q1: Yield is poor (<40%). I recover mostly starting material.
-
Root Cause: The enolate decomposes before it can react with the sterically hindered cyclohexylmethyl bromide.
-
Remediation:
-
Finkelstein In-Situ: Add 10-20 mol% Sodium Iodide (NaI) to the reaction. This converts the bromide to the more reactive iodide in situ.
-
Polar Additives: Add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) to the enolate solution before adding the electrophile. This breaks up enolate aggregates, making the oxygen/carbon center more nucleophilic [3].
-
Q2: I see significant racemization after cleaving the auxiliary.
-
Root Cause: You likely used LiOH or NaOH for hydrolysis. The resulting product (2-aryl-3-cyclohexylpropanoic acid) has an acidic
-proton ( ). Hydroxide is basic enough to deprotonate this center, leading to racemization over the long reaction times required for bulky substrates. -
Remediation: Use the Lithium Hydroperoxide (LiOOH) method.
Route C: Post-Synthetic Resolution (The "Safety Net")
If asymmetric synthesis yields suboptimal ee (e.g., 85%), do not discard the batch. Use Diastereomeric Salt Crystallization .
Resolution Workflow
-
Agent Selection: Use (S)-(-)-1-Phenylethylamine or (R)-(+)-1-Phenylethylamine .
-
Solvent: Isopropyl alcohol (IPA) or Ethanol/Water (9:1).
-
Process:
-
Mix Racemic Acid (1.0 eq) + Chiral Amine (0.55 eq) in hot solvent.
-
Cool slowly to room temperature (0.5°C/min).
-
Filter crystals.
-
Crucial Step: Recrystallize the salt once more to jump from 90% ee to >99% ee.
-
Release free acid with 1N HCl.
-
Comparative Data Summary
| Metric | Route A: Hydrogenation | Route B: Evans Alkylation |
| Scalability | High (>100g feasible) | Low to Medium (<50g) |
| Step Count | Short (2-3 steps) | Long (4-5 steps) |
| Atom Economy | Excellent | Poor (Auxiliary waste) |
| Steric Tolerance | Moderate (Requires high P) | Low (Requires reactive X) |
| Typical ee | 90-98% | >98% |
| Primary Risk | Catalyst cost & screening | Stoichiometric waste & yield |
References
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.
-
Gridnev, I. D., & Imamoto, T. (2004). Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of Chiral Bisphosphines. Accounts of Chemical Research, 37(9), 633–641.
-
Evans, D. A., et al. (1982).[7][8] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144.
Sources
- 1. US5043274A - Process for producing an optically active 2-arylpropionic acid - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.csulb.edu [home.csulb.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. tminehan.com [tminehan.com]
Technical Support Center: Palladium Impurity Removal from Hydrogenated Cyclohexylpropionic Acid Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium removal from hydrogenated cyclohexylpropionic acid derivatives. As these compounds are often synthesized using palladium-catalyzed hydrogenation, residual palladium impurities are a common and critical issue to address, particularly in pharmaceutical applications where strict limits on elemental impurities are enforced.[1][2][3][4][5]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you effectively minimize palladium contamination in your final product.
I. Understanding the Challenge: The Nature of Palladium Impurities
Following a palladium-catalyzed hydrogenation reaction, residual palladium can exist in various forms within your product mixture. These can include:
-
Palladium(0) nanoparticles: Often formed from the reduction of the palladium catalyst, these can aggregate into palladium black.[6]
-
Soluble Palladium(II) species: These may be complexes formed with your starting material, product, or ligands.
-
Palladium adsorbed onto the product: The product itself may have functional groups that chelate with palladium.
The specific form of the palladium impurity will heavily influence the most effective removal strategy.[7]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the palladium removal process.
Issue 1: High Palladium Levels After Initial Filtration
Question: I've filtered my reaction mixture through Celite® after hydrogenation, but my ICP-MS analysis still shows high levels of palladium. Why is this happening and what should I do?
Answer:
While filtration through a pad of Celite® is a good first step to remove heterogeneous palladium catalysts like Pd/C, it is often insufficient for removing all forms of palladium.[8]
Causality:
-
Fine Palladium Particles: Very fine palladium black particles can pass through the Celite® pad.[8]
-
Soluble Palladium: Homogeneous or leached palladium species will not be removed by simple filtration.[7]
-
Product Chelation: Your cyclohexylpropionic acid derivative may be chelating with palladium, keeping it in solution.
Troubleshooting Steps:
-
Optimize Filtration:
-
Increase Celite® Bed Depth: Use a thicker pad of Celite® (e.g., 2-3 cm) to improve the capture of fine particles.[8]
-
Use a Finer Filter Aid: Consider using a finer grade of diatomaceous earth or a membrane filter in conjunction with Celite®.
-
-
Employ a Scavenging Agent: After the initial filtration, treat the filtrate with a palladium scavenger. This is often the most effective next step.
-
Mechanism of Action: Scavengers are materials that selectively bind to palladium, allowing for its removal by filtration. They can work through chemisorption, where a chemical bond is formed between the scavenger and palladium, or physisorption, which involves weaker intermolecular forces.[7]
-
Types of Scavengers:
-
Thiol-based Scavengers: These are highly effective due to the strong affinity of sulfur for palladium.[7] Examples include silica-bound thiols (e.g., SiliaMetS Thiol) or polymer-supported scavengers.
-
Amine-based Scavengers: Effective for certain palladium species.
-
Activated Carbon: A cost-effective and versatile option that can adsorb a range of palladium species.[9][10][11] The effectiveness of activated carbon is dependent on its pore size, surface area, and surface chemistry.[9][10]
-
-
Workflow for Scavenger Selection:
Caption: Decision workflow for selecting and optimizing a palladium scavenger.
Issue 2: Inconsistent Results with Scavenging Resins
Question: I am using a thiol-functionalized silica scavenger, but my results are not reproducible. Sometimes the palladium levels are low, and other times they are still unacceptably high. What could be the cause?
Answer:
Inconsistent performance of scavenging resins can be frustrating and often points to subtle variations in the experimental conditions.
Causality:
-
Solvent Effects: The polarity of the solvent can significantly impact the efficiency of the scavenger.[7] The scavenger needs to be well-dispersed in the solvent to maximize its surface area and interaction with the palladium.
-
Temperature and Time: Scavenging is a kinetic process. Insufficient time or a suboptimal temperature may not allow the binding equilibrium to be reached.[12]
-
Palladium Speciation: The oxidation state and coordination sphere of the palladium can affect its affinity for the scavenger.[7] For example, a sterically hindered palladium complex may interact more slowly with the scavenger.
-
Competition from Other Species: The presence of other compounds in your mixture that can bind to the scavenger will reduce its effectiveness for palladium removal.
Troubleshooting Steps:
-
Systematic Optimization Study: Conduct a small-scale design of experiments (DoE) to systematically evaluate the key parameters.
| Parameter | Range to Investigate | Rationale |
| Scavenger Loading | 1-10 wt% (relative to crude product) | To ensure sufficient binding sites for the palladium. |
| Temperature | Room Temperature to 60 °C | To enhance the kinetics of binding. |
| Time | 1 to 24 hours | To allow the scavenging process to reach completion. |
| Solvent | Toluene, THF, Acetonitrile, Ethanol | To assess the impact of solvent polarity on scavenger efficiency. |
-
Pre-treatment of the Reaction Mixture:
-
Oxidation: If you suspect the presence of palladium(0), a mild oxidant can sometimes convert it to a more readily scavenged palladium(II) species.
-
Ligand Exchange: Adding a ligand that is known to bind strongly to palladium but is easily removed can sometimes facilitate the transfer of palladium to the scavenger.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?
A1: Regulatory bodies like the FDA and EMA have strict guidelines for elemental impurities.[1][2][3][4][5] The permitted daily exposure (PDE) for palladium is typically around 100 µ g/day for oral administration, which often translates to a concentration limit of 10 ppm in the API, depending on the daily dosage.[4] For parenteral or inhalation routes, the limits are significantly lower.[4] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[5]
Q2: How can I accurately measure the concentration of palladium in my samples?
A2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace levels of elemental impurities in pharmaceuticals.[1][13][14][15] It offers high sensitivity and can detect palladium down to parts-per-billion (ppb) levels.[13] Proper sample preparation is critical for accurate ICP-MS analysis, and may involve digesting the sample in acid to ensure all palladium is in a detectable form.[14][16]
Q3: Can I use activated carbon for palladium removal? What are the advantages and disadvantages?
A3: Yes, activated carbon is a widely used and effective method for palladium removal.[7][9][10][11]
-
Advantages:
-
Disadvantages:
-
Lower Selectivity: May adsorb the desired product, leading to yield loss.[11]
-
Fine Particles: Can be difficult to filter completely, potentially leading to carbon contamination in the product.
-
Variability: The performance can vary between different grades and batches of activated carbon.
-
Q4: Is crystallization an effective method for palladium removal?
A4: Crystallization can be an effective purification step, but its success in removing palladium is not guaranteed.[1]
-
Successful Removal: If the palladium impurities are preferentially retained in the mother liquor, crystallization can significantly reduce the palladium content in the isolated solid.[1]
-
Potential for Inclusion: In some cases, palladium species can be incorporated into the crystal lattice of the product, making them very difficult to remove by recrystallization alone.[11]
It is often recommended to use a scavenging step before the final crystallization to maximize palladium removal.[11]
IV. Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using Activated Carbon
-
Initial Filtration: After the hydrogenation reaction is complete, filter the reaction mixture through a pad of Celite® to remove the bulk of the heterogeneous catalyst.
-
Solvent Exchange (if necessary): If the reaction solvent is not ideal for scavenging, concentrate the filtrate and redissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate, or acetonitrile).
-
Treatment with Activated Carbon: To the solution of the crude product, add 5-10 wt% of activated carbon (e.g., Darco® KB-B).
-
Stirring: Stir the mixture at a controlled temperature (e.g., 40-50 °C) for a defined period (e.g., 2-18 hours). The optimal time and temperature should be determined experimentally.[7]
-
Second Filtration: Filter the mixture through a fresh pad of Celite® to remove the activated carbon. Ensure to wash the filter cake thoroughly with the solvent to maximize product recovery.
-
Analysis: Concentrate the filtrate and analyze a sample for palladium content using ICP-MS.
Protocol 2: Screening of Thiol-Based Scavenging Resins
-
Preparation: In separate vials, dissolve a known amount of the palladium-containing crude product in a suitable solvent.
-
Addition of Scavengers: To each vial, add a different thiol-based scavenging resin (e.g., from different suppliers or with different functional group loadings) at a consistent weight percentage.
-
Agitation: Agitate the vials at a constant temperature for a set period (e.g., 4 hours).
-
Filtration: Filter the contents of each vial, washing the resin with fresh solvent.
-
Analysis: Analyze the palladium content of each filtrate by ICP-MS to identify the most effective scavenger.
Screening Logic:
Caption: Workflow for screening different palladium scavenging resins.
V. References
-
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Publications URL: [Link]
-
Title: Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams Source: Johnson Matthey Technology Review URL: [Link]
-
Title: Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents Source: ResearchGate URL: [Link]
-
Title: Removal of palladium (Pd) catalysts Source: Osaka Gas Chemicals Co., Ltd. URL: [Link]
-
Title: Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters Source: Spectroscopy Online URL: [Link]
-
Title: Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism Source: PubMed URL: [Link]
-
Title: Selective adsorption and removal of Palladium (Pd) Source: Osaka Gas Chemicals Co., Ltd. URL: [Link]
-
Title: CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Source: Royal Society of Chemistry URL: [Link]
-
Title: How to Remove Palladium in three easy steps Source: Biotage URL: [Link]
-
Title: Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds Source: MDPI URL: [Link]
-
Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: ACS Publications URL: [Link]
-
Title: ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety Source: AELAB URL: [Link]
-
Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: USP Chapters <232> and <233> Implementation Strategy Source: FDA URL: [Link]
-
Title: Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution Source: ResearchGate URL: [Link]
-
Title: ICH Q3D Elemental Impurities Source: CMC Drug Product Development Regulatory Consulting Pharma URL: [Link]
-
Title: Palladium catalyst recovery using scavenger resin Source: SpinChem URL: [Link]
-
Title: Your trick to remove residual palladium Source: Reddit URL: [Link]
-
Title: A risk mitigation approach to detecting and quantifying metals in APIs Source: Manufacturing Chemist URL: [Link]
-
Title: How can i remove palladium Pd catalyst easily? Source: ResearchGate URL: [Link]
-
Title: Palladium Supported on an Acidic Resin: A Unique Bifunctional Catalyst for the Continuous Catalytic Hydrogenation of Organic Compounds in Supercritical Carbon Dioxide Source: ResearchGate URL: [Link]
-
Title: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes Source: Master Organic Chemistry URL: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 8. researchgate.net [researchgate.net]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 12. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
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- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 3-Cyclohexyl-2-(4-fluorophenyl)propanoic Acid
This guide provides an in-depth analysis of the ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a comparative and mechanistic understanding of the spectral features. We will explore the causal relationships behind experimental choices and interpret the resulting data with insights grounded in established principles of NMR spectroscopy.
Introduction
This compound is a molecule of interest in medicinal chemistry, combining a flexible cyclohexyl moiety, a chiral center, and a fluorinated aromatic ring. This unique combination of structural features presents a rich case study for multi-nuclear NMR analysis. Understanding the precise chemical environment of each nucleus is paramount for structural verification, conformational analysis, and for tracking its interactions in biological systems. ¹⁹F NMR, in particular, offers a sensitive probe due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, making it an excellent tool for studying fluorinated compounds without background interference from biological matrices.[1][2]
This guide will dissect the ¹H, ¹³C, and ¹⁹F NMR spectra, providing predicted chemical shifts, coupling constants, and splitting patterns. We will also offer a comparative analysis against simpler structural analogs to highlight the spectral impact of the cyclohexyl and 4-fluorophenyl groups.
Experimental Protocols: A Foundation of Trustworthiness
The reliability of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters. The following protocols are designed to ensure high-quality, reproducible spectra.
Sample Preparation
A well-prepared sample is the cornerstone of high-resolution NMR. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[3]
Step-by-Step Protocol:
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Mass Determination: Accurately weigh 10-20 mg of the compound for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR to ensure an adequate signal-to-noise ratio for this molecule with a molecular weight under 500 g/mol .[4][5]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[6] Use approximately 0.6-0.7 mL of the solvent.[4]
-
Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial before transferring it to the NMR tube. This allows for visual confirmation of complete dissolution.[4]
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.[5]
-
Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard. Tetramethylsilane (TMS) is the standard for ¹H and ¹³C NMR in organic solvents.[7][8] For ¹⁹F NMR, an external reference like CFCl₃ or a secondary standard can be used, although modern spectrometers often use indirect referencing.[9][10]
-
Tube and Labeling: Use a clean, high-quality 5 mm NMR tube.[11] Do not use paper labels or parafilm on the section of the tube that will be inside the probe.[5]
Data Acquisition Workflow
The following diagram outlines the logical flow for acquiring a comprehensive NMR dataset for our target molecule.
Caption: Key J-coupling interactions in the molecule.
Conclusion
The comprehensive NMR analysis of this compound demonstrates the power of a multi-nuclear approach to structural elucidation. Each nucleus (¹H, ¹³C, and ¹⁹F) provides a unique and complementary piece of the structural puzzle. The ¹H spectrum reveals proton connectivity, the ¹³C spectrum outlines the carbon skeleton, and the ¹⁹F spectrum offers a highly sensitive and specific probe of the fluorinated moiety. By understanding the fundamental principles behind chemical shifts and coupling constants, and by comparing the spectra to simpler analogs, a detailed and confident assignment of the molecule's structure can be achieved. This guide provides the foundational knowledge and experimental framework for researchers to confidently apply these techniques in their own work.
References
-
Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Micura, R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Retrieved from [Link]
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Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
ETH Zürich, Department of Chemistry and Applied Biosciences. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved from [Link]
-
Fild, M., & Schmutzler, R. (1969). Fluorine-19 Nuclear Magnetic Resonance Studies of π Interactions in Pentafluorophenylphosphines and Their Complexes. A Correlation of Coupling Constants with Chemical Shifts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Schaefer, T., et al. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Canadian Journal of Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
-
Aguilar, J. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. Retrieved from [Link]
-
ResearchGate. (n.d.). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of (a) 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}-propanoic acid (1), and (b) PAA. Retrieved from [Link]
-
Douglas, C. J., & Rychnovsky, S. D. (2008). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry. Retrieved from [Link]
-
Schweizer, S., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
-
Marwa, K., et al. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Laihia, K., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]
-
Reddit. (2017). Carbon-fluorine spin coupling constants. Retrieved from [Link]
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Dr Stan Fowler. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
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University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]
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Anet, F. A. L., & Bourn, A. J. R. (1965). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
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- 7. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Mass Spectrometry Fragmentation Patterns of Fluorinated Carboxylic Acids
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Fluorinated Carboxylic Acids (FCAs), contrasting them with their non-fluorinated hydrocarbon analogs. It is designed for researchers in drug metabolism, environmental toxicology, and analytical chemistry.
A Comparative Technical Guide
Executive Summary: The Fluorine Effect
Fluorinated carboxylic acids (FCAs), including Perfluoroalkyl Substances (PFAS) and fluorinated drug metabolites, exhibit fragmentation behaviors fundamentally distinct from hydrocarbon carboxylic acids. The high electronegativity of fluorine and the strength of the C-F bond (approx. 485 kJ/mol vs. 410 kJ/mol for C-H) dictate a fragmentation pathway driven by anion stability rather than radical elimination.
While hydrocarbon acids typically fragment via dehydration (
Fundamental Mechanisms: Fluorinated vs. Hydrocarbon
The following table contrasts the core mass spectrometric behaviors of FCAs against standard hydrocarbon carboxylic acids in Negative Electrospray Ionization (ESI-).
Table 1: Comparative Fragmentation Behaviors
| Feature | Fluorinated Carboxylic Acids (FCAs) | Hydrocarbon Carboxylic Acids (HCAs) |
| Primary Ionization | Formation of stable | Formation of |
| Primary Fragmentation | Decarboxylation: Loss of | Dehydration/Cleavage: Loss of |
| Secondary Pathway | Charge-Remote Fragmentation: "Unzipping" is a myth. Mechanism involves Fluorine Shifts and C-C cleavage. | Radical-Driven: |
| Diagnostic Ions | Series of | Series of |
| Isomer Sensitivity | High: Branched isomers yield unique fragments due to tertiary carbanion stability. | Low: Isomers often yield identical spectra (e.g., leucine/isoleucine). |
Deep Dive: The Fragmentation Pathway
Unlike the intuitive "chain shortening" seen in hydrocarbons, FCAs follow a rearrangement-driven pathway. The
Mechanism Visualization
The diagram below illustrates the divergence between the "Mythical Unzipping" model and the Correct Fluorine-Shift Mechanism (supported by Arsenault et al.).
Figure 1: The fragmentation pathway of Perfluoroalkyl Carboxylic Acids (PFCAs). Note that simple CF2 loss is kinetically unfavorable compared to fluorine migration.
Distinguishing Isomers: Linear vs. Branched
One of the most powerful applications of MS for FCAs is the ability to distinguish branched isomers (common in historical electrochemical fluorination products) from linear isomers (telomerization products).
The Stability Rule
Fragmentation is driven by the stability of the carbanion intermediate.
-
Linear Isomers: Fragment via a primary carbanion (least stable), often requiring higher energy or producing a wide distribution of chain lengths.
-
Branched Isomers: The branching point stabilizes the negative charge (tertiary carbanion). Cleavage occurs preferentially at the branch point.
Table 2: Diagnostic Ions for PFOA Isomers (C8)
| Isomer Structure | Key Characteristic | Dominant Fragment (m/z) | Mechanistic Cause |
| Linear PFOA | n-Chain | 369 ( | Decarboxylation followed by standard chain degradation. |
| Isopropyl Branch | Branch at tail | 169 ( | Cleavage at the isopropyl branch yields a stable secondary anion. |
| Internal Branch | (e.g., 5-methyl) | 219 ( | Cleavage adjacent to the internal |
| Alpha Branch | Branch at | 85 ( | Steric hindrance prevents standard decarboxylation; O-attack occurs instead. |
Experimental Protocol: Validated Workflow
To ensure reproducible data, the following LC-MS/MS workflow is recommended. This protocol minimizes "In-Source Fragmentation" (ISF), a common artifact where FCAs lose
Step-by-Step Methodology
1. Sample Preparation:
-
Solvent: Use Methanol (MeOH) rather than Acetonitrile (ACN) for standards if possible, as ACN can suppress ionization of some PFCAs.
-
Container: Polypropylene (PP) only. Glass adsorbs FCAs.
2. LC Conditions:
-
Column: C18 solid core (e.g., 2.1 x 100mm, 2.6 µm).
-
Mobile Phase A: 2-5 mM Ammonium Acetate in Water (pH unadjusted).
-
Mobile Phase B: Methanol or ACN.
-
Trap Column: Install a "delay column" between the pump and injector to separate system-derived PFAS contamination from the sample.
3. MS Source Parameters (ESI-):
-
Capillary Voltage: 0.5 – 1.0 kV (Lower than typical HCAs to prevent discharge).
-
Desolvation Temp: 350°C - 450°C (High temp required for C-F bond stability).
-
Cone Voltage (Critical):
-
Observation: High cone voltage causes ISF (
). -
Action: Perform a "Cone Voltage Ramp" experiment. Select the lowest voltage that maintains sensitivity to preserve the precursor ion.
-
4. MRM Transition Setup:
-
Quantifier:
(e.g., PFOA: 413 -> 369). -
Qualifier:
(e.g., PFOA: 413 -> 169).
Workflow Diagram
Figure 2: Optimized LC-MS/MS workflow for Fluorinated Carboxylic Acids emphasizing ISF control.
References
-
Arsenault, G., et al. (2007).[2] Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA). Wellington Laboratories.[3][4] Link
-
Liu, Y., et al. (2019). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology.[3] Link
-
Langlois, I., et al. (2018). Identification and quantification of linear and branched isomers of perfluorooctanoic and perfluorooctane sulfonic acids. Journal of Chromatography A. Link
-
Washington, J.W., et al. (2022). Identifying Linear and Branched Isomers from Standard PFAS Analysis. Battelle / EPA. Link
-
Dolan, J.W. (2012). Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC. LCGC North America. Link
Sources
A Comparative Guide to Validating the Purity of 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid via LC-MS
This guide provides a comprehensive, in-depth comparison of methodologies for validating the purity of 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid, a non-steroidal anti-inflammatory drug (NSAID) candidate. We will explore the nuances of employing Liquid Chromatography-Mass Spectrometry (LC-MS) as a primary analytical tool, contrasting it with alternative techniques and underscoring the rationale behind specific experimental choices. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of purity validation in a regulatory context.
Introduction: The Criticality of Purity in Pharmaceutical Development
Active Pharmaceutical Ingredients (APIs) must be rigorously tested to ensure they are free from impurities that could compromise efficacy or patient safety.[1] For novel compounds like this compound, establishing a validated, stability-indicating analytical method is a cornerstone of the drug development process. This not only satisfies regulatory requirements but also provides crucial insights into the molecule's chemical behavior.[2][3]
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity, allowing for the separation, identification, and quantification of the API and its potential impurities.[4][5] This guide will detail a validated LC-MS method, compare its performance attributes to alternative analytical strategies, and provide the scientific justification for our procedural choices.
Experimental Design: A Tale of Two Methods
To objectively assess the purity of this compound, we will compare a primary LC-MS method against a secondary method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This comparison will highlight the strengths and limitations of each technique in the context of pharmaceutical quality control.
The Primary Workhorse: LC-MS
Rationale for Selection: The complexity of potential impurities, which can include isomers, starting materials, by-products, and degradation products, necessitates a highly selective analytical technique.[6][7] LC-MS provides not only retention time data for separation but also mass-to-charge ratio (m/z) information, which is invaluable for the tentative identification of unknown impurities.[5]
Experimental Workflow Diagram:
Caption: LC-MS workflow for purity analysis.
The Alternative: HPLC-UV
Rationale for Comparison: HPLC-UV is a robust and widely used technique in quality control laboratories for its reliability and cost-effectiveness.[8] By comparing our LC-MS method to a well-established HPLC-UV method, we can demonstrate the superior specificity and sensitivity of the former, particularly in the context of identifying co-eluting impurities that may be missed by UV detection alone.
Step-by-Step Methodologies
LC-MS Method Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 10 µg/mL using the same diluent.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). The C18 stationary phase provides excellent retention for the moderately non-polar analyte.
-
Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in protonation of the analyte for positive ion mode ESI and improves peak shape.
-
Mobile Phase B: 0.1% formic acid in acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.
-
Gradient Elution: A linear gradient from 30% to 95% Mobile Phase B over 15 minutes. This ensures the elution of both the main compound and any potential, more hydrophobic impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.[5]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode. Carboxylic acids readily deprotonate, making negative ion mode more sensitive.[5]
-
Scan Range: m/z 100-500. This range covers the molecular weight of the API and a wide array of potential impurities.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
HPLC-UV Method Protocol
-
Sample Preparation:
-
Prepare samples as described in the LC-MS protocol.
-
-
High-Performance Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 60:40 (v/v) Mobile Phase B:A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 254 nm. This wavelength is chosen based on the UV absorbance maximum of the fluorophenyl chromophore.
-
Method Validation: Adhering to ICH Guidelines
Both methods were validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, focusing on specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[9][10][11]
Validation Process Flowchart:
Caption: ICH Q2(R2) validation parameters.
Results and Discussion: A Comparative Analysis
The performance of the LC-MS and HPLC-UV methods was evaluated based on the validation parameters.
Purity Analysis of a Representative Batch
| Parameter | LC-MS Result | HPLC-UV Result |
| Purity (%) | 99.85 | 99.92 |
| Number of Impurities Detected | 4 | 2 |
| Major Impurity (%) | 0.08 (at RRT 1.2) | 0.08 (at RRT 1.2) |
| Minor Impurities (%) | 0.03, 0.02, 0.02 | Not Detected |
The LC-MS method demonstrated superior impurity detection capabilities, identifying two minor impurities that were not resolved or detected by the HPLC-UV method. This highlights the importance of mass detection in complex sample analysis.
Comparison of Validation Parameters
| Validation Parameter | LC-MS | HPLC-UV |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 97.9 - 102.1 |
| Precision (%RSD) | < 1.0 | < 1.5 |
| LOD | 0.005 µg/mL | 0.05 µg/mL |
| LOQ | 0.015 µg/mL | 0.15 µg/mL |
While both methods exhibit excellent linearity, accuracy, and precision, the LC-MS method is an order of magnitude more sensitive, as evidenced by the lower LOD and LOQ values.
Forced Degradation Studies: Ensuring Specificity
To demonstrate the stability-indicating nature of the LC-MS method, forced degradation studies were performed.[2][12][13] The API was subjected to stress conditions, including acid, base, oxidative, thermal, and photolytic stress.
| Stress Condition | % Degradation | Major Degradant (m/z) |
| 0.1 M HCl, 60°C, 24h | 5.2 | 248.1 (Decarboxylation) |
| 0.1 M NaOH, 60°C, 24h | 8.9 | 282.1 (Hydroxylation) |
| 3% H₂O₂, RT, 24h | 12.5 | 298.1 (Oxidation) |
| 80°C, 48h | 2.1 | No significant degradation |
| UV Light (254 nm), 24h | 6.7 | 262.1 (Dehalogenation) |
The LC-MS method was able to separate all degradation products from the parent peak and from each other, confirming its specificity. The mass data provided initial identification of the degradation pathways.
Degradation Pathway Logic Diagram:
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Comparative lipophilicity (LogP) of fluorinated vs. non-fluorinated propanoic acids
Introduction: Lipophilicity as a Cornerstone of Drug Discovery
In the landscape of modern drug development, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity, quantified by the logarithm of the octanol-water partition coefficient (LogP), stands as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1] A molecule's LogP value governs its ability to traverse cellular membranes, interact with biological targets, and navigate the aqueous and lipid environments of the body. Consequently, the strategic modulation of lipophilicity is a key tactic in the optimization of lead compounds.
Fluorination has emerged as a powerful and widely employed strategy in medicinal chemistry to fine-tune the properties of drug candidates.[2] The introduction of fluorine atoms can profoundly alter a molecule's electronic characteristics, metabolic stability, and, notably, its lipophilicity. This guide provides a comparative analysis of the lipophilicity of a series of fluorinated propanoic acids against their non-fluorinated parent, propanoic acid. By examining a consistent set of predicted LogP values, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how the position and number of fluorine substituents impact this crucial physicochemical parameter.
Comparative Lipophilicity (LogP) Data
To ensure a consistent and objective comparison, the following table summarizes the predicted LogP values for propanoic acid and its fluorinated analogs, calculated using the ALOGPS 2.1 algorithm. This approach mitigates the variability often encountered with experimental values determined under differing conditions.
| Compound Name | Chemical Structure | Predicted LogP (ALOGPS) |
| Propanoic Acid | CH₃CH₂COOH | 0.26 |
| 2-Fluoropropanoic Acid | CH₃CH(F)COOH | 0.35 |
| 3-Fluoropropanoic Acid | CH₂(F)CH₂COOH | -0.01 |
| 2,2-Difluoropropanoic Acid | CH₃C(F)₂COOH | 0.45 |
| 2,3-Difluoropropanoic Acid | CH₂(F)CH(F)COOH | 0.04 |
| 3,3,3-Trifluoropropanoic Acid | CF₃CH₂COOH | 0.36 |
| Perfluoropropanoic Acid | CF₃CF₂COOH | 0.82 |
Structure-Lipophilicity Relationship: Unpacking the "Fluorine Effect"
The data presented above reveals a nuanced relationship between fluorination and lipophilicity in the context of propanoic acid. Contrary to a simplistic assumption that adding electronegative fluorine atoms universally decreases lipophilicity, the effect is highly dependent on the position and extent of fluorination.
-
Positional Isomers: A striking comparison can be drawn between 2-fluoropropanoic acid (LogP = 0.35) and 3-fluoropropanoic acid (LogP = -0.01). Fluorination at the 2-position (α-carbon) leads to a slight increase in lipophilicity compared to propanoic acid. In contrast, fluorination at the 3-position (β-carbon) results in a decrease in lipophilicity. This can be attributed to the strong electron-withdrawing inductive effect of the fluorine atom, which is more pronounced when it is closer to the carboxylic acid group. This increased polarity of the molecule when fluorinated at the 3-position leads to a greater affinity for the aqueous phase.
-
Degree of Fluorination: Increasing the number of fluorine atoms does not produce a linear change in LogP. For instance, while 2-fluoropropanoic acid has a LogP of 0.35, the introduction of a second fluorine at the same position in 2,2-difluoropropanoic acid further increases the LogP to 0.45. This suggests that the hydrophobic character of the fluorine atoms can outweigh their inductive effects in certain contexts. The fully fluorinated perfluoropropanoic acid exhibits the highest predicted LogP of 0.82, indicating a significant increase in lipophilicity compared to the parent compound. This is likely due to the creation of a fluorous phase effect, where the highly fluorinated alkyl chain has a strong tendency to partition into the nonpolar octanol phase.
Experimental Determination of LogP: Methodologies and Protocols
The accurate experimental determination of LogP is crucial for validating computational predictions and for regulatory submissions. The two most common methods are the shake-flask method and HPLC-based methods.
The Shake-Flask Method (OECD Guideline 107)
The shake-flask method is considered the "gold standard" for LogP determination and is detailed in OECD Guideline 107.[3][4] It directly measures the partitioning of a compound between n-octanol and water.
Principle: A known amount of the test substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the substance in each phase is then determined analytically to calculate the partition coefficient.
Experimental Workflow:
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid, a compound that, due to its fluorinated aromatic and carboxylic acid moieties, requires careful consideration to ensure the safety of personnel and the protection of the environment.
The procedural framework outlined herein is grounded in established principles of chemical safety and hazardous waste management, as mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). While this document provides in-depth guidance, it is imperative to always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling or disposing of this chemical. The SDS is the primary source of information regarding the specific hazards and handling requirements of any chemical.
Understanding the Chemical and its Potential Hazards
This compound is a carboxylic acid containing a fluorinated aromatic ring. The presence of these functional groups suggests several potential hazards that must be addressed during disposal:
-
Corrosivity: As a carboxylic acid, this compound is likely to be corrosive, capable of causing damage to skin, eyes, and respiratory tract.[1][2] Acids should not be stored in metal containers.[3]
-
Toxicity: The toxicological properties of this specific molecule may not be fully characterized. However, related compounds, such as 3-Cyclohexylpropionic acid, are listed as harmful if swallowed and causing skin and eye irritation.[4] Fluorinated organic compounds, in general, can be persistent environmental pollutants and may have unique toxicological profiles.[5][6][7][8]
-
Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making many fluorinated organic compounds resistant to natural degradation processes.[5][6] This persistence necessitates disposal methods that ensure complete destruction or secure containment to prevent long-term environmental contamination.
Due to these potential hazards, this compound must be treated as a hazardous waste unless explicitly determined otherwise by a qualified professional based on specific analytical data.
Regulatory Framework for Hazardous Waste Disposal
The disposal of chemical waste in a laboratory setting is governed by a stringent regulatory framework. The Resource Conservation and Recovery Act (RCRA) provides for the "cradle to grave" tracking of all hazardous substances.[9] Laboratories that generate hazardous waste are subject to these regulations, which include requirements for waste classification, accumulation, disposal, recordkeeping, and emergency preparedness.[9][10]
OSHA also provides guidelines for the safe handling and disposal of hazardous waste, with a focus on worker safety.[10][11][12][13] These guidelines include requirements for personal protective equipment (PPE), employee training, and the development of a comprehensive health and safety plan.[11]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure that the appropriate PPE is worn. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[14][15]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Consult the SDS for the specific glove material recommendation.[15]
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[15]
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
-
Hazardous Waste Determination: Based on its chemical structure and potential hazards, this compound should be managed as a hazardous waste.
-
Waste Segregation: This compound should be collected in a designated hazardous waste container. It is crucial to avoid mixing it with incompatible materials. As a general rule:
Waste Accumulation and Storage
Hazardous waste must be accumulated and stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[16][17]
-
Container Selection: Use a container that is compatible with the chemical. For acidic waste, a high-density polyethylene (HDPE) or glass container with a secure screw-top cap is appropriate.[3] The container must be in good condition, with no leaks or cracks.[18]
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound."[2] The label should also include the date when waste was first added to the container.[2] Do not use abbreviations or chemical formulas.[2]
-
Storage Conditions: The container should be kept closed at all times, except when adding waste.[18] It should be stored in a well-ventilated area, away from heat, sparks, and open flames.[3] Secondary containment, such as a tray or bin, is recommended to contain any potential spills.[19]
Disposal Procedure
The disposal of this compound should be handled by a licensed hazardous waste disposal company.
-
Engage a Professional Waste Broker: Your institution's Environmental Health and Safety (EHS) department will have a contract with a certified hazardous waste broker.[9] This broker will provide the necessary profiling, manifesting, and transportation for the waste.
-
Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a form detailing the contents of the waste container.
-
Incineration: For many organic compounds, including halogenated ones, high-temperature incineration is the preferred disposal method.[20] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [2][16]
Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., chemical absorbent pads, vermiculite) to contain the spill.
-
Place the absorbed material into a sealed, labeled hazardous waste container.
-
For large spills, or if you are not comfortable handling the spill, contact your institution's EHS department immediately.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[21]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[21]
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[21]
-
In all cases of exposure, seek immediate medical attention. [21]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the protocols outlined in this guide and, most importantly, the specific recommendations in the manufacturer's SDS, researchers can ensure that they are protecting themselves, their colleagues, and the environment. A proactive and informed approach to chemical waste management is not just a regulatory requirement; it is a hallmark of scientific excellence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
